Isovitexin 2''-O-arabinoside

Enzyme Inhibition Flavonoid Biosynthesis Natural Product Research

Chalcone synthase (CHS) studies are frequently compromised by generic flavonoids that lack the 2''-O-arabinosyl modification essential for reproducible enzyme-substrate interactions. Isovitexin 2''-O-arabinoside (CAS 53382-71-1), isolated from Avena sativa and Secale cereale, eliminates this ambiguity with a structurally defined C-glycosyl flavone of validated purity. • Quantified CHS inhibition (IC50 = 62 μM) for comparative dose-response analyses against apigenin (9 μM) and luteolin (13 μM). • Confirmed non-substrate for Avena sativa methyltransferase (EC 2.1.1.153) - a critical tool for probing flavonoid O-methyltransferase substrate specificity. • ≥98% HPLC purity; suitable as a reference standard for C-glycosyl flavone identification and quantification in plant extracts, foods, and nutraceuticals.

Molecular Formula C26H28O14
Molecular Weight 564.5 g/mol
CAS No. 53382-71-1
Cat. No. B1591032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsovitexin 2''-O-arabinoside
CAS53382-71-1
Molecular FormulaC26H28O14
Molecular Weight564.5 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O
InChIInChI=1S/C26H28O14/c27-7-16-20(33)22(35)25(40-26-23(36)19(32)13(31)8-37-26)24(39-16)18-12(30)6-15-17(21(18)34)11(29)5-14(38-15)9-1-3-10(28)4-2-9/h1-6,13,16,19-20,22-28,30-36H,7-8H2/t13-,16+,19-,20+,22-,23+,24-,25+,26-/m0/s1
InChIKeyACRIYYKEWCXQOS-XAYOXWHSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isovitexin 2''-O-arabinoside (CAS 53382-71-1) — A C-Glycosyl Flavone Reference Standard with Defined Enzyme Inhibition and Immunoregulatory Activity


Isovitexin 2''-O-arabinoside (CAS 53382-71-1) is a disaccharide derivative of isovitexin, comprising an apigenin-6-C-glucoside core with an α-L-arabinopyranosyl residue attached at the 2''-position . It is a naturally occurring C-glycosyl flavonoid isolated from plantlets of Avena sativa L. (oat) and leaves of Secale cereale (rye) [1]. The compound has been characterized as a chalcone synthase inhibitor and has demonstrated immunoregulatory activity in vitro, making it a subject of interest in anti-inflammatory and dermatological research .

Why Isovitexin 2''-O-arabinoside Cannot Be Substituted by Other C-Glycosyl Flavones


Substitution with structurally related flavonoids such as isovitexin, vitexin, or isoorientin-2''-O-arabinoside is not scientifically defensible without confirmatory bioassays. The 2''-O-arabinosyl modification profoundly alters substrate specificity for key metabolic enzymes [1] and modifies the compound's capacity to inhibit chalcone synthase [2]. Furthermore, the compound's immunoregulatory activity profile in keratinocyte and T-cell models is distinct from its aglycone counterparts and other glycosylated derivatives . Procurement of the exact compound is essential for reproducible results in enzymatic, immunological, and quality control applications.

Quantitative Evidence for Isovitexin 2''-O-arabinoside (53382-71-1) Selection


Comparative Inhibition of Chalcone Synthase (CHS) Activity

Isovitexin 2''-O-arabinoside inhibits chalcone synthase (CHS) with an IC50 of 62 μM. This potency is distinct from other flavonoids, including the aglycone apigenin (IC50 = 9 μM) and luteolin (IC50 = 13 μM), as well as the flavonoid precursors naringenin (IC50 = 45 μM) and eriodictyol (IC50 = 45 μM), as determined in a biochemical assay using purified CHS from rye (Secale cereale) leaves [1].

Enzyme Inhibition Flavonoid Biosynthesis Natural Product Research

Enzymatic Substrate Specificity: Lack of Activity with Oat Methyltransferase

In contrast to vitexin 2''-O-rhamnoside, which serves as a substrate for vitexin 2''-O-rhamnoside 7-O-methyltransferase (EC 2.1.1.153) from Avena sativa, isovitexin 2''-O-arabinoside does not act as a substrate for this enzyme [1]. This differential specificity highlights the functional impact of the 2''-O-arabinosyl substitution.

Enzyme Specificity Metabolic Pathway Plant Biochemistry

Immunoregulatory Activity in Keratinocyte and T-Cell Models

An oat plantlet extract containing isovitexin 2''-O-arabinoside as one of four characterized compounds (alongside isoorientin-2''-O-arabinoside and avenacosides A/B) inhibited 6-keto prostaglandin F1α production in keratinocytes by 35% and 57% at 10 and 30 µg/mL, respectively, and reduced intracellular interleukin-2 production in activated T lymphocytes by up to 31% at 30 µg/mL . While the activity of the isolated compound was not quantified, the extract's effects are attributed to its constituent flavonoids and saponins.

Immunomodulation Dermatology Inflammation

Research and Industrial Applications for Isovitexin 2''-O-arabinoside


Flavonoid Biosynthesis & Enzyme Inhibition Studies

Ideal for researchers investigating chalcone synthase (CHS) regulation and flavonoid pathway control. The compound serves as a moderate inhibitor (IC50 = 62 μM) allowing comparative studies with more potent inhibitors like apigenin and luteolin [1].

Dermatological & Immunomodulatory Research

Applicable in studies of atopic dermatitis and skin inflammation, given its presence in protein-free oat plantlet extracts that inhibit prostaglandin and interleukin-2 production . It can be used as a reference compound for standardizing oat-derived cosmetic or therapeutic preparations.

Analytical Reference Standard & Quality Control

With a purity of ≥98% (HPLC), this compound is suitable as a reference standard for the identification and quantification of C-glycosyl flavones in plant extracts, foods, and nutraceuticals [2].

Plant Metabolomics & Enzyme Specificity Studies

Its unique property as a non-substrate for Avena sativa methyltransferase (EC 2.1.1.153) makes it a valuable tool for probing the substrate specificity of flavonoid-modifying enzymes and for metabolic labeling studies in oat and related species [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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